molecular formula C14H21N3O2S B6437073 5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine CAS No. 2549009-93-8

5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine

Cat. No. B6437073
M. Wt: 295.40 g/mol
InChI Key: OCNLPYWARLHNSR-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may involve multiple steps, each with its own set of reactants and conditions.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with other compounds or decomposition reactions.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability.


Safety And Hazards

This involves studying the toxicity of the compound and any risks associated with its use or disposal.


Future Directions

This could involve potential applications of the compound, areas for further research, or improvements to its synthesis.


properties

IUPAC Name

5-methoxy-2-[1-(thiolan-3-yl)piperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-18-13-8-15-14(16-9-13)19-12-2-5-17(6-3-12)11-4-7-20-10-11/h8-9,11-12H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNLPYWARLHNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine

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